molecular formula C9H7F2NO4 B137935 [(2,6-Difluorobenzoyl)amino](hydroxy)acetic acid CAS No. 153876-17-6

[(2,6-Difluorobenzoyl)amino](hydroxy)acetic acid

Katalognummer: B137935
CAS-Nummer: 153876-17-6
Molekulargewicht: 231.15 g/mol
InChI-Schlüssel: HAEZACDIXLWYOC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(2,6-Difluorobenzoyl)amino](hydroxy)acetic acid is a chemical compound characterized by the presence of both fluorine and hydroxyl functional groups.

Eigenschaften

CAS-Nummer

153876-17-6

Molekularformel

C9H7F2NO4

Molekulargewicht

231.15 g/mol

IUPAC-Name

2-[(2,6-difluorobenzoyl)amino]-2-hydroxyacetic acid

InChI

InChI=1S/C9H7F2NO4/c10-4-2-1-3-5(11)6(4)7(13)12-8(14)9(15)16/h1-3,8,14H,(H,12,13)(H,15,16)

InChI-Schlüssel

HAEZACDIXLWYOC-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)F)C(=O)NC(C(=O)O)O)F

Kanonische SMILES

C1=CC(=C(C(=C1)F)C(=O)NC(C(=O)O)O)F

Synonyme

Acetic acid, [(2,6-difluorobenzoyl)amino]hydroxy- (9CI)

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(2,6-Difluorobenzoyl)amino](hydroxy)acetic acid typically involves the reaction of 2,6-difluorobenzoyl chloride with glycine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of [(2,6-Difluorobenzoyl)amino](hydroxy)acetic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

[(2,6-Difluorobenzoyl)amino](hydroxy)acetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone or aldehyde, while reduction can yield alcohols .

Wissenschaftliche Forschungsanwendungen

[(2,6-Difluorobenzoyl)amino](hydroxy)acetic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of [(2,6-Difluorobenzoyl)amino](hydroxy)acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • [(2,6-Dichlorobenzoyl)amino]hydroxyacetic acid
  • [(2,6-Dibromobenzoyl)amino]hydroxyacetic acid
  • [(2,6-Diiodobenzoyl)amino]hydroxyacetic acid

Uniqueness

[(2,6-Difluorobenzoyl)amino](hydroxy)acetic acid is unique due to the presence of fluorine atoms, which can significantly alter its chemical properties compared to its chlorinated, brominated, or iodinated counterparts. Fluorine atoms can enhance the compound’s stability, reactivity, and biological activity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.